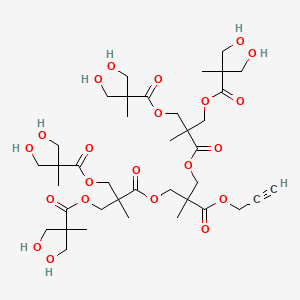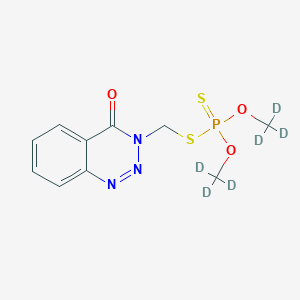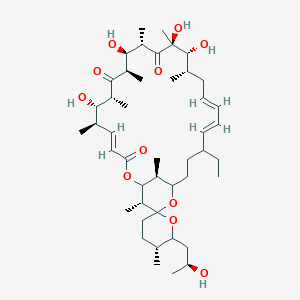
Methane-d3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is CD3SH, and it has a molecular weight of 51.13 g/mol . This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it a valuable tool in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane-d3-thiol can be synthesized through several methods. One common approach involves the reaction of deuterated methyl iodide (CD3I) with thiourea, followed by hydrolysis of the resulting isothiouronium salt . The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterated precursors and specialized equipment to ensure high isotopic purity. The process may include the use of deuterium gas and deuterated solvents to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: Methane-d3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iodine (I2) is commonly used as an oxidizing agent.
Substitution: Alkyl halides are used as substrates in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides are the major products formed during the oxidation of this compound.
Substitution: Thioethers are the primary products of nucleophilic substitution reactions involving this compound.
Scientific Research Applications
Methane-d3-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methane-d3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic species. The deuterium atoms in this compound can influence reaction kinetics, providing insights into reaction mechanisms and isotope effects .
Comparison with Similar Compounds
Methanethiol (CH3SH): The non-deuterated form of methane-d3-thiol.
Methanethiol-d4 (CD3SD): A similar compound with four deuterium atoms.
Ethane-d5-thiol (C2D5SH): A deuterated thiol with a longer carbon chain.
Comparison: this compound is unique due to its specific isotopic composition, which makes it particularly useful in studies requiring precise isotopic labeling. Compared to methanethiol, this compound provides more detailed information on reaction mechanisms due to the presence of deuterium atoms. Methanethiol-d4 and ethane-d5-thiol offer similar benefits but differ in their isotopic and structural composition, making them suitable for different types of studies .
Properties
CAS No. |
7175-74-8 |
|---|---|
Molecular Formula |
CH4S |
Molecular Weight |
51.13 g/mol |
IUPAC Name |
trideuteriomethanethiol |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/i1D3 |
InChI Key |
LSDPWZHWYPCBBB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S |
Canonical SMILES |
CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


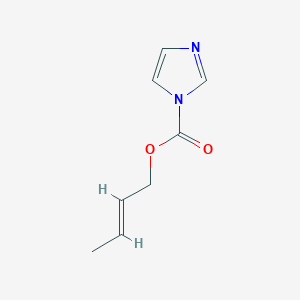



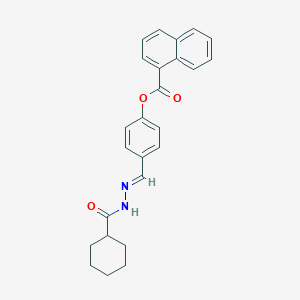
![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
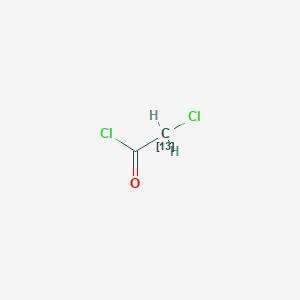

![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
